1-Ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide
Overview
Description
1-Ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide is a type of ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent solubility for a variety of substances
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide is typically synthesized through a metathesis reaction. The process involves the reaction of 1-ethyl-3-methylimidazolium chloride with lithium bis(pentafluoroethylsulfonyl)imide in an aqueous medium. The reaction is usually carried out at room temperature, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous magnesium sulfate and filtered to obtain the pure ionic liquid.
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger batches. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and rigorous purification steps are crucial to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide can undergo various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Complexation Reactions: The ionic liquid can form complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions:
Nucleophiles: Such as halides, thiolates, and amines, are commonly used in substitution reactions.
Metal Salts: For complexation reactions, metal salts like palladium chloride or copper sulfate are often employed.
Major Products:
Substituted Imidazolium Salts: Resulting from nucleophilic substitution.
Metal Complexes: Formed through coordination with metal ions.
Scientific Research Applications
1-Ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Employed in the extraction and stabilization of biomolecules, as well as in enzymatic reactions where traditional solvents are unsuitable.
Medicine: Investigated for its potential in drug delivery systems due to its ability to dissolve a wide range of pharmaceutical compounds.
Industry: Utilized in electrochemical applications, such as in the development of batteries and supercapacitors, due to its high ionic conductivity and electrochemical stability.
Mechanism of Action
The unique properties of 1-ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide arise from its ionic nature. The imidazolium cation and bis(pentafluoroethylsulfonyl)imide anion interact through electrostatic forces, creating a stable ionic liquid. This compound can disrupt hydrogen bonding networks in other substances, enhancing solubility and reactivity. In catalytic applications, the ionic liquid can stabilize transition states and intermediates, thereby increasing reaction rates and selectivity.
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide is compared with other ionic liquids such as:
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Known for its lower viscosity and higher ionic conductivity.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Offers higher thermal stability but lower solubility for certain compounds.
1-Butyl-3-methylimidazolium hexafluorophosphate: Used in similar applications but has different electrochemical properties.
The uniqueness of this compound lies in its balance of thermal stability, solubility, and electrochemical properties, making it a versatile choice for various scientific and industrial applications.
Properties
IUPAC Name |
bis(1,1,2,2,2-pentafluoroethylsulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C4F10NO4S2/c1-3-8-5-4-7(2)6-8;5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10/h4-6H,3H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDHVXIPIDQEIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F10N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583641 | |
Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium bis(pentafluoroethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216299-76-2 | |
Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with 1,1,2,2,2-pentafluoro-N-[(1,1,2,2,2-pentafluoroethyl)sulfonyl]ethanesulfonamide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216299-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium bis(pentafluoroethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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